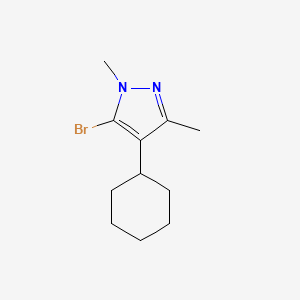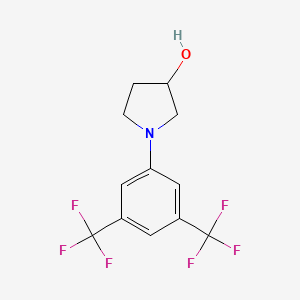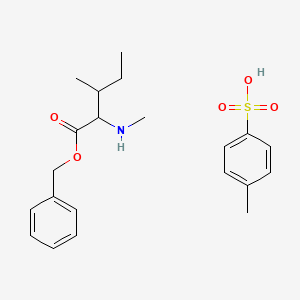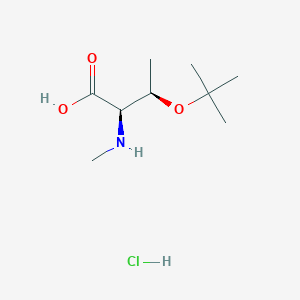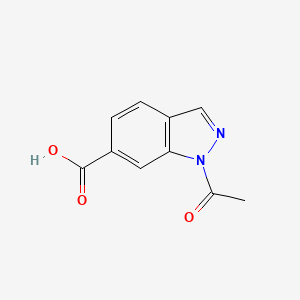
1-acetyl-1H-indazole-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
The synthesis of 1-acetyl-1H-indazole-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indazole and acetic anhydride.
Acetylation: Indazole undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to form 1-acetylindazole.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield 1-acetyl-1H-indazole-6-carboxylic acid.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency .
Análisis De Reacciones Químicas
1-Acetyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent indazole compound.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
1-Acetyl-1H-indazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the biological activities of indazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways: By interacting with these targets, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-Acetyl-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives:
1H-Indazole-3-carboxylic Acid: This compound has a carboxylic acid group at the 3-position instead of the 6-position, leading to different biological activities.
1-Methyl-1H-indazole-6-carboxylic Acid: The presence of a methyl group instead of an acetyl group can alter the compound’s reactivity and biological properties.
1H-Indazole-6-carboxylic Acid: Lacking the acetyl group, this compound has different solubility and reactivity characteristics.
The uniqueness of 1-acetyl-1H-indazole-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1-acetylindazole-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)12-9-4-7(10(14)15)2-3-8(9)5-11-12/h2-5H,1H3,(H,14,15) |
Clave InChI |
KZPYWVCEKMPIOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


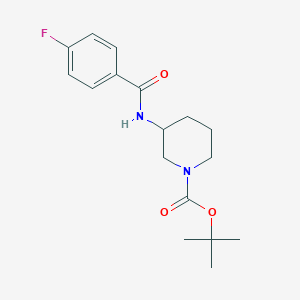

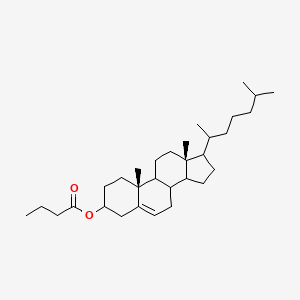

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
![(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)
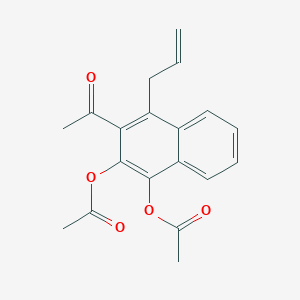
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)
